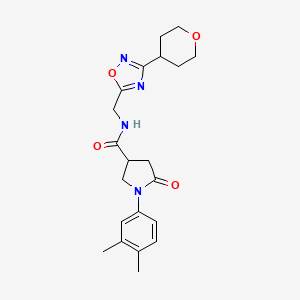

1-(3,4-dimethylphenyl)-5-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-3-carboxamide

Description

The compound 1-(3,4-dimethylphenyl)-5-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide backbone substituted with a 3,4-dimethylphenyl group at the 1-position and a tetrahydro-2H-pyran-4-yl-modified 1,2,4-oxadiazole moiety at the N-terminus. Its molecular formula is inferred as C21H26N4O4 (exact weight dependent on confirmation), balancing moderate lipophilicity with hydrogen-bonding capacity .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-13-3-4-17(9-14(13)2)25-12-16(10-19(25)26)21(27)22-11-18-23-20(24-29-18)15-5-7-28-8-6-15/h3-4,9,15-16H,5-8,10-12H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJKGWXYHPKXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NO3)C4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-5-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-3-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that often contributes to biological activity.

- Oxadiazole moiety : Known for its diverse pharmacological properties.

- Dimethylphenyl group : May enhance lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing oxadiazoles have shown significant inhibition against various bacterial strains. The specific compound has not been extensively studied for antimicrobial properties; however, its structural analogs suggest potential effectiveness against pathogens.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Compounds with pyrrolidine and oxadiazole have been reported to induce apoptosis in cancer cells through various mechanisms, such as:

- Inhibition of cell proliferation : By disrupting cell cycle progression.

- Induction of oxidative stress : Leading to programmed cell death.

A study focusing on similar pyrrolidine derivatives demonstrated a dose-dependent decrease in viability of cancer cell lines, indicating that further investigation into this compound's anticancer potential is warranted.

Neuroprotective Effects

Some derivatives of pyrrolidine are known for their neuroprotective effects. The incorporation of the tetrahydropyran moiety may enhance the ability of the compound to cross the blood-brain barrier. Research into related compounds has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.

The exact mechanisms by which this compound exerts its biological effects remain largely unexplored. However, based on structural similarities with known bioactive compounds, several potential mechanisms can be hypothesized:

- Enzyme inhibition : The oxadiazole ring may interact with specific enzymes involved in metabolic pathways.

- Receptor modulation : The compound might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- DNA interaction : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated related pyrrolidine derivatives; found significant cytotoxic effects on cancer cell lines. |

| Study 2 | Explored antimicrobial properties of oxadiazole-containing compounds; indicated potential against Gram-positive bacteria. |

| Study 3 | Assessed neuroprotective effects; showed reduced neuronal apoptosis in models of oxidative stress. |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Note: Exact molecular formula and weight for the target compound require confirmation.

Key Research Findings

Electronic and Steric Effects

- The thiadiazole ring (vs. oxadiazole in the target) may increase π-π stacking but reduce metabolic stability due to sulfur’s susceptibility to oxidation .

- The piperidine-tetrahydro-2H-pyran combination may enhance conformational flexibility, favoring interactions with deep binding pockets .

- 2,3-Dimethylphenyl-Thiadiazole Analog () : Steric hindrance from 2,3-dimethylphenyl substituents may limit binding in sterically sensitive targets. The thiadiazole’s electron-deficient nature could enhance interactions with electron-rich receptor regions compared to oxadiazole .

Solubility and Pharmacokinetics

- The target compound’s tetrahydro-2H-pyran-4-yl group likely enhances aqueous solubility compared to isopropyl-substituted analogs (e.g., and ) due to the oxygen atom’s polarity.

Target Binding Implications

- Oxadiazole vs. Thiadiazole : The oxadiazole in the target compound is less electron-deficient than thiadiazole, favoring interactions with hydrophobic or mildly polar binding sites.

- Substituent Positioning : The 3,4-dimethylphenyl configuration (target) may align better with planar binding pockets compared to 2,3-dimethyl () or para-substituted () analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.